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molecular formula C7H9NO2 B3038023 ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate CAS No. 699-23-0

ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Cat. No. B3038023
M. Wt: 139.15 g/mol
InChI Key: ABSAAQSCUQHJOC-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063234B2

Procedure details

40.2 g (291 mmol) of potassium carbonate were introduced into 89 ml of DMF at RT, 9.6 ml (146 mmol) of acrylonitrile, 15.5 ml (146 mmol) of ethyl chloroacetate and 1.96 g (8.61 mmol) of benzyltriethylammonium chloride were added, and the mixture was stirred at RT for 3 days. Water was added, the mixture was extracted with diethyl ether, and the combined organic phases were dried over sodium sulfate, filtered and concentrated. The residue was purified by vacuum distillation. 6.50 g (30% of theory) of the title compound (boiling range: 63-66° C./0.9 mbar) and 1.41 g (7%) of the corresponding cis-isomer (boiling range: 85-89° C./0.9 mbar) were obtained.
Quantity
40.2 g
Type
reactant
Reaction Step One
Name
Quantity
89 mL
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].CN(C=O)C.[C:12](#[N:15])[CH:13]=[CH2:14].Cl[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[C:12]([CH:13]1[CH2:14][CH:17]1[C:18]([O:20][CH2:21][CH3:22])=[O:19])#[N:15] |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
40.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
89 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
15.5 mL
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
1.96 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(#N)C1C(C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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